Pentafluorophenyl trifluoromethanesulfonate

描述

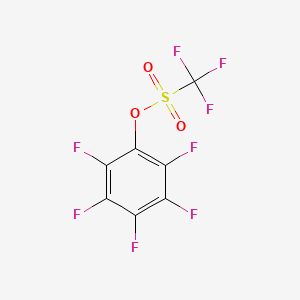

Pentafluorophenyl trifluoromethanesulfonate, also known as trifluoromethanesulfonic acid pentafluorophenyl ester or pentafluorophenyl triflate , is a chemical compound with the molecular formula C7F8O3S . It is a colorless to almost colorless clear liquid. Let’s explore its properties and applications .

Synthesis Analysis

The synthesis of pentafluorophenyl trifluoromethanesulfonate involves the reaction of phenol with trifluoromethanesulfonic anhydride in the presence of pyridine. The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole as a reactive silylating agent. The resulting compound is stable and can be used for various applications .

Chemical Reactions Analysis

Pentafluorophenyl trifluoromethanesulfonate can undergo nucleophilic substitution reactions with various nucleophiles. For example, it can react with amines, alcohols, and other nucleophiles. The triflate group acts as a leaving group, facilitating these reactions .

Physical And Chemical Properties Analysis

科学研究应用

Drug Delivery

- Field : Biomedical Engineering, specifically in the area of drug delivery .

- Application : Pentafluorophenyl Trifluoromethanesulfonate is used in the creation of pH-responsive polymeric micelles, which are effective carriers for anti-cancer drug delivery .

- Method : The polymeric micelles are constructed by a simple post-polymerization modification of a single homopolymer, poly (pentafluorophenyl acrylate) (PPFPA). The PPFPA is first subjected to modification with 1-amino-2-propanol yielding the amphiphilic copolymer of poly (pentafluorophenyl acrylate)- ran -poly ( N - (2-hydroxypropyl acrylamide)). A series of amphiphilic random copolymers of different compositions could self-assemble into spherical micelles with a unimodal size distribution in aqueous solution .

- Results : The API-modified micelles underwent disintegration upon pH switching from 7.4 to 5.0, presumably due to imidazolyl group protonation. This pH-responsiveness of the API-modified micelles was responsible for the faster and greater in vitro DOX release in an acidic environment than neutral pH .

Chemical Research

- Field : Chemical Research .

- Application : The exploration of charge distribution and its resultant electrostatic interactions within aromatic compounds stands at the forefront of chemical research due to its critical role in dictating the intramolecular electronic and intermolecular aggregated states of molecules .

- Method : The intricate behavior of charges induced by fluorine not only determines the intrinsic properties of the molecules but also their interactions .

- Results : The results of this research are not specified in the source .

Protein Mimicry

- Field : Biomedical Engineering, specifically in the area of protein mimicry .

- Application : Pentafluorophenyl-based single-chain polymer nanoparticles are used as a versatile platform towards protein mimicry . This synthetic strategy offers a straightforward method towards SCNP modification and SCNP-protein hybrids, giving access to easily adjustable physicochemical properties and protein mimicry .

- Method : Pentafluorophenyl-functional SCNPs were prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . Post-formation functionalization of the resulting SCNPs through substitution of the activated pentafluorophenyl esters with a variety of amines resulted in a series of water-soluble SCNPs with fluorescent labels, ‘click’ functionality, amino acids and even peptides .

- Results : This synthetic strategy offers a straightforward method towards SCNP modification and SCNP-protein hybrids, giving access to easily adjustable physicochemical properties and protein mimicry .

Catalysis

- Field : Chemical Research .

- Application : Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes . The tris(pentafluorophenyl)borane-silane Frustrated Lewis pair has been demonstrated in its broad range of reductive applications across a multitude of functional groups including aldehydes and ketones, imines, amides, nitriles, olefins, ethers, and carboxylic acid derivatives .

- Method : The focus of this review will be to highlight those catalytic reactions that utilize a silane as a stoichiometric reductant in conjunction with tris(pentafluorophenyl)borane in the reduction of alcohols, carbonyls, or carbonyl-like derivatives .

- Results : The results of this research are not specified in the source .

Conductive Polymers

- Field : Material Science .

- Application : The synthesis of highly conductive PEDOT-based polymers using iron(III) trifluoromethanesulfonate as oxidant .

- Method : The method of synthesis is not specified in the source .

- Results : The results of this research are not specified in the source .

Polysiloxane Chemistry

- Field : Chemical Research .

- Application : Tris(pentafluorophenyl)borane (TPFPB) is a unique Lewis acid that catalyzes the condensation between hydrosilanes (Si-H) and alkoxysilanes (Si-OR), leading to the formation of siloxane bonds (Si-OSi) with the release of hydrocarbon (R-H) as a byproduct—the so-called Piers–Rubinsztajn reaction . The analogous reactions of hydrosilanes with silanols (Si-OH), alcohols (R-OH), ethers (R-OR′) or water in the presence of TPFPB leads to the formation of a siloxane bond, alkoxysilane (Si-OR or Si-OR′) or silanol (Si-OH), respectively .

- Method : The method of synthesis is not specified in the source .

- Results : The results of this research are not specified in the source .

Deoxyfluorination of Alcohol

安全和危害

未来方向

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F8O3S/c8-1-2(9)4(11)6(5(12)3(1)10)18-19(16,17)7(13,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTBRWDUQHDNBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434670 | |

| Record name | pentafluorophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentafluorophenyl trifluoromethanesulfonate | |

CAS RN |

60129-85-3 | |

| Record name | pentafluorophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluorophenyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B1588445.png)

![[6]-Gingerdiol 3,5-diacetate](/img/structure/B1588459.png)